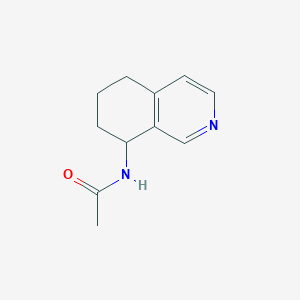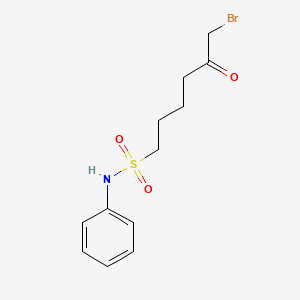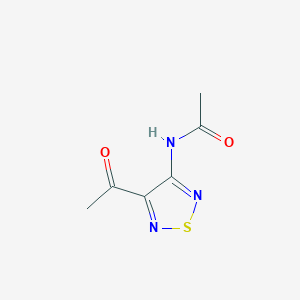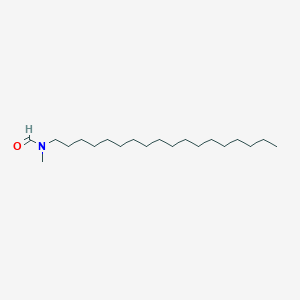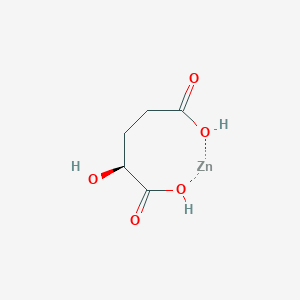
9-Ethylundecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethylundecan-4-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a long hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylundecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-undecene with ethylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the reagents used.
科学的研究の応用
9-Ethylundecan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 9-Ethylundecan-4-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions.
類似化合物との比較
4-Undecanone: Similar structure but lacks the ethyl group at the 9th position.
9-Methylundecan-4-one: Similar structure with a methyl group instead of an ethyl group.
Undecan-4-one: The parent compound without any additional alkyl groups.
Uniqueness: 9-Ethylundecan-4-one is unique due to the presence of the ethyl group at the 9th position, which influences its chemical reactivity and physical properties. This structural feature can lead to different biological activities and applications compared to its analogs.
特性
CAS番号 |
54549-96-1 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
9-ethylundecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-9-13(14)11-8-7-10-12(5-2)6-3/h12H,4-11H2,1-3H3 |
InChIキー |
MMOKGAPHSLANOK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CCCCC(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


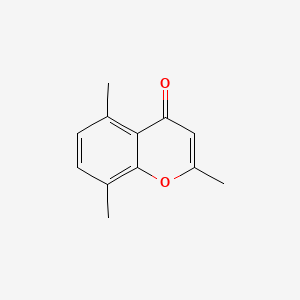
![Thieno[3,2-e]benzothiazole](/img/structure/B13811327.png)
![L-Phenylalanine, N-[N-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-L-alanyl]-, methyl ester](/img/structure/B13811328.png)
![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
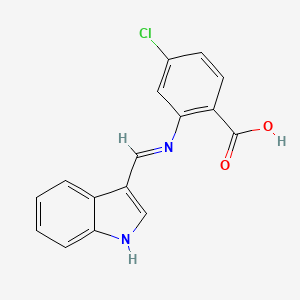

![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
